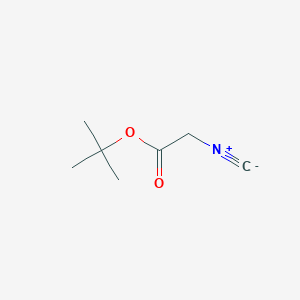

tert-Butyl isocyanoacetate

説明

Significance of Isocyanoacetates as Synthetic Building Blocks

Isocyanoacetates, in general, are highly valuable synthetic building blocks in organic chemistry. beilstein-journals.org Their utility stems from the dual reactivity of the isocyanide functional group, which can act as both a nucleophile and an electrophile at the same carbon atom. beilstein-journals.orgresearchgate.net This unique characteristic allows them to participate in a wide array of chemical reactions. Furthermore, the presence of an α-methylene group with increased acidity, due to the adjacent electron-withdrawing ester and isocyanide groups, provides another site for reactivity. chim.it

These compounds are instrumental in the synthesis of a diverse range of molecules, including peptides, peptidomimetics, and various heterocyclic systems which are foundational to pharmaceuticals and materials science. beilstein-journals.orgmdpi.com The ability to readily introduce isocyanoacetate derivatives into molecules and subsequently modify the ester group allows for the construction of complex and biologically active compounds. beilstein-journals.org Their role as key components in multicomponent reactions (MCRs), such as the Ugi and Passerini reactions, further underscores their importance, enabling the efficient, one-pot synthesis of intricate molecular scaffolds. beilstein-journals.orgmdpi.com

Historical Context and Evolution of tert-Butyl Isocyanoacetate Utilization

The exploration of isocyanide chemistry dates back to 1859, laying the groundwork for the development of isocyanide-based multicomponent reactions. beilstein-journals.org The synthesis and application of this compound specifically gained prominence in the latter half of the 20th century. A notable early example of its use was reported by Waki and Meienhofer in 1977, who demonstrated its effectiveness in peptide synthesis through the Ugi four-component reaction for building complex heterocyclic structures. smolecule.com

Throughout the years, the applications of this compound have expanded significantly. Researchers have utilized it in various synthetic strategies, including the synthesis of peptoid and depsipeptoid structures through strategic combinations of Ugi and Passerini reactions. beilstein-journals.org Its utility has also been demonstrated in the synthesis of diverse heterocyclic systems like oxazolines, thiazoles, and pyrroles. chim.itsmolecule.com More recent research has explored its reactivity with Lewis acids, leading to the formation of 5-oxazolone derivatives, further expanding its synthetic utility. rsc.orgrsc.orgresearchgate.net

Scope and Versatility of this compound in Chemical Transformations

The versatility of this compound is evident in the broad spectrum of chemical transformations it can undergo. Its participation in multicomponent reactions is a cornerstone of its utility.

Key Reactions Involving this compound:

| Reaction Type | Description | Key Applications |

| Passerini Reaction | A three-component reaction involving an isocyanide, an aldehyde (or ketone), and a carboxylic acid to form an α-acyloxy amide. wikipedia.org | Synthesis of depsipeptides, polymers, and complex natural product analogues. beilstein-journals.orgwikipedia.orgacs.org |

| Ugi Reaction | A four-component reaction between an amine, a ketone or aldehyde, an isocyanide, and a carboxylic acid to form a dipeptide-like product. beilstein-journals.org | Creation of peptide and peptoid libraries, synthesis of heterocyclic compounds like diketopiperazines and thiazoles. beilstein-journals.orgnih.govscielo.br |

| [3+2] Cycloadditions | The carbanion generated from this compound can undergo nucleophilic addition to electrophilic double bonds, leading to the formation of five-membered rings. chim.it | Asymmetric synthesis of chiral oxazolines. chim.it |

| Barton-Zard Reaction | Used in the synthesis of pyrroles. smolecule.com | Formation of porphyrin precursors. smolecule.com |

| Lewis Acid-Mediated Cyclizations | Reacts with various Group 13 Lewis acids to form 5(4H)-oxazolone derivatives. rsc.orgrsc.org | Provides unique access to oxazolone (B7731731) heterocycles. rsc.orgrsc.orgresearchgate.net |

The steric bulk of the tert-butyl group often influences the stereochemical outcome of these reactions, providing a degree of control in asymmetric synthesis. chim.it Furthermore, the ester group can be hydrolyzed post-reaction, revealing a carboxylic acid that can be used in subsequent transformations, adding another layer of synthetic versatility. beilstein-journals.org

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₁₁NO₂ |

| Molecular Weight | 141.17 g/mol |

| Boiling Point | 50 °C at 0.1 mmHg sigmaaldrich.com |

| Density | 0.97 g/mL at 20 °C sigmaaldrich.com |

| Refractive Index | n20/D 1.422 sigmaaldrich.com |

| CAS Number | 2769-72-4 |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

tert-butyl 2-isocyanoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c1-7(2,3)10-6(9)5-8-4/h5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQSYKHVFMYGJER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C[N+]#[C-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70374780 | |

| Record name | tert-Butyl isocyanoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2769-72-4 | |

| Record name | tert-Butyl isocyanoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyl isocyanoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Tert Butyl Isocyanoacetate

Established Synthetic Pathways to tert-Butyl Isocyanoacetate

The traditional syntheses of this compound rely on well-documented chemical transformations. The two primary routes are the dehydration of N-formyl-tert-butyl glycinate (B8599266) and the Hofmann carbylamine reaction of tert-butylamine (B42293) followed by esterification, or the use of a glycine (B1666218) equivalent.

One of the most common methods is the dehydration of N-formyl-tert-butyl glycinate . This reaction typically employs a dehydrating agent to remove a molecule of water from the formamide (B127407) group, thereby generating the isocyanide. A frequently used reagent for this purpose is phosphoryl chloride (POCl₃) in the presence of a base, such as triethylamine, in a solvent like dichloromethane (B109758). The mechanism involves the activation of the formyl oxygen by phosphoryl chloride, making it a good leaving group. Subsequent deprotonation by the base facilitates the elimination to form the isocyanide. This method has been successfully utilized in the synthesis of various α-isocyano peptides.

Another established method is the Hofmann carbylamine reaction . This reaction involves the treatment of a primary amine, in this case, a derivative of glycine tert-butyl ester, with chloroform (B151607) (CHCl₃) and a strong base, such as sodium hydroxide. researchgate.netwikipedia.org The reaction proceeds through the formation of dichlorocarbene (B158193) (:CCl₂) as a reactive intermediate. wikipedia.org The primary amine attacks the dichlorocarbene, and subsequent elimination of two molecules of hydrochloric acid, neutralized by the base, yields the isocyanide. wikipedia.org The use of a phase-transfer catalyst, like benzyltriethylammonium chloride, can significantly improve the reaction efficiency by facilitating the interaction between the aqueous base and the organic reactants. researchgate.netorgsyn.org

Table 1: Comparison of Established Synthetic Pathways for this compound

| Method | Starting Material | Reagents | Typical Yield (%) |

|---|---|---|---|

| Dehydration | N-formyl-tert-butyl glycinate | POCl₃, Triethylamine | High |

| Hofmann Carbylamine | tert-Butylamine, Chloroform | NaOH, Phase-transfer catalyst | 66-73% (for tert-butyl isocyanide) orgsyn.org |

Advancements in this compound Production

Recent research has focused on improving the synthesis of isocyanides, including this compound, by enhancing efficiency, safety, and scalability. A significant advancement is the application of flow chemistry . smolecule.com Continuous flow reactors offer superior heat and mass transfer, allowing for better control over reaction parameters and enabling reactions to be performed under more demanding conditions than in traditional batch processes. acs.orgdurham.ac.uk This technology has been used for the synthesis of ethyl isocyanoacetate, a related compound, suggesting its applicability to the tert-butyl analogue. rsc.org Flow synthesis can also facilitate the in-situ generation and immediate use of the isocyanide, minimizing exposure to its unpleasant odor and potential hazards. rsc.org

The development of new reagent systems has also contributed to advancements in production. For instance, alternative dehydrating agents to the commonly used phosphoryl chloride and phosgene (B1210022) derivatives have been explored to mitigate their toxicity and handling difficulties.

Table 2: Advancements in Isocyanide Synthesis

| Advancement | Key Features | Potential Advantages |

|---|---|---|

| Flow Chemistry | Continuous processing, precise control of parameters. | Improved safety, scalability, and efficiency. acs.orgdurham.ac.uk |

| Novel Reagents | Use of safer and more efficient dehydrating agents. | Reduced toxicity and simplified handling procedures. |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of isocyanides to reduce environmental impact and improve safety. A key focus has been the replacement of hazardous reagents and solvents.

One notable green approach is the use of p-toluenesulfonyl chloride (p-TsCl) as a dehydrating agent for N-formamides. rsc.orgrsc.org Compared to phosphoryl chloride, p-TsCl is less toxic and the reaction is less exothermic, enhancing safety, particularly on a larger scale. rsc.org Studies have shown that this method can provide high yields of isocyanides with a significantly reduced E-factor (a measure of waste produced per unit of product). rsc.orgrsc.org

Furthermore, the use of more environmentally benign solvents is a crucial aspect of green chemistry. Research has explored replacing chlorinated solvents like dichloromethane with greener alternatives. rsc.org Another sustainable approach involves performing reactions under micellar conditions in water, which can eliminate the need for organic solvents altogether. researchgate.net The use of mechanochemistry, such as ball milling, also presents a solvent-free alternative for the synthesis of isocyanides from formamides. nih.gov

Table 3: Green Chemistry Metrics for Isocyanide Synthesis

| Approach | Reagent/Solvent | Key Green Advantage | E-Factor |

|---|---|---|---|

| p-TsCl Dehydration | p-Toluenesulfonyl chloride | Less toxic reagent, safer reaction. rsc.org | As low as 6.45 for some aliphatic isocyanides. rsc.org |

| Micellar Synthesis | Water | Elimination of organic solvents. researchgate.net | Generally lower than traditional methods. |

| Mechanochemistry | Solvent-free | Reduced solvent waste. nih.gov | Favorable compared to solution-based methods. rsc.org |

Reactivity and Mechanistic Principles of Tert Butyl Isocyanoacetate

Nucleophilic Character of the α-Carbon in tert-Butyl Isocyanoacetate

The carbon atom alpha to the isocyano group in this compound exhibits significant nucleophilic character. This is attributed to the presence of the electron-withdrawing ester group, which increases the acidity of the α-protons. chim.it Deprotonation by a base generates a carbanion, a potent nucleophile that can participate in a variety of carbon-carbon bond-forming reactions. chim.itindusuni.ac.in

The nucleophilicity of this α-carbanion is central to many of the compound's applications in organic synthesis. For instance, it readily undergoes Michael additions to activated alkenes, participates in Mannich-type reactions, and can be alkylated or acylated. researchgate.net The reactivity of the α-carbon allows for the construction of complex molecular frameworks from relatively simple starting materials. researchgate.net The choice of base and reaction conditions can be tuned to control the generation and subsequent reaction of this nucleophilic species.

Role of the Isocyanide Moiety in Reaction Mechanisms

The isocyanide group (–N≡C) is the cornerstone of this compound's reactivity, displaying a unique duality of electronic character. The terminal carbon atom possesses both a lone pair of electrons and empty π* orbitals, allowing it to act as both a nucleophile and an electrophile. researchgate.net This ambiphilic nature is fundamental to the diverse reaction mechanisms it can undergo.

As a nucleophile, the isocyanide carbon can attack electrophilic centers. This is a key step in classic multicomponent reactions like the Passerini and Ugi reactions, where the isocyanide adds to a carbonyl or imine, respectively. unimore.it Conversely, the isocyanide carbon can also exhibit carbene-like reactivity, enabling it to undergo α-addition reactions. thieme-connect.de

Furthermore, the isocyanide group can coordinate to transition metals, forming stable complexes that can facilitate or catalyze a variety of transformations. smolecule.com Lewis acid activation of the isocyanide group can also induce novel reactivity, such as intramolecular cyclizations. rsc.orgrsc.org For example, the interaction of this compound with certain Group 13 Lewis acids leads to the formation of 5-oxazolone derivatives through an intramolecular cyclization process. rsc.orgrsc.org

Mechanistic Investigations of Key Transformations

The reactions of this compound can proceed through various mechanistic pathways, which can be broadly categorized as concerted or stepwise. The specific pathway is often influenced by the reactants, catalysts, and reaction conditions.

Concerted Mechanisms

A concerted reaction is a single-step process where bond breaking and bond formation occur simultaneously. ucla.edu While many reactions of isocyanides are stepwise, certain transformations involving this compound are proposed to proceed through concerted pathways. For example, some cycloaddition reactions, which are a cornerstone of this compound's utility, can be considered concerted pericyclic reactions. researchgate.net In these reactions, the isocyanoacetate acts as a three-atom component in formal [3+2] or [3+3] cycloadditions to construct five- or six-membered heterocyclic rings. researchgate.net The concerted nature of these reactions often leads to high stereospecificity. The photochemical Curtius rearrangement, a reaction that can produce isocyanates, may also proceed through a concerted mechanism. nih.gov

Stepwise Mechanisms

Stepwise reactions involve the formation of one or more reactive intermediates. ucla.edu Many of the transformations of this compound follow stepwise mechanisms. A prime example is the acid-catalyzed hydrolysis of the isocyanide, which proceeds through a series of intermediates to ultimately yield a formamide (B127407).

Another significant class of stepwise reactions includes those initiated by the nucleophilic attack of the α-carbanion. These reactions inherently involve at least two steps: deprotonation to form the carbanion, followed by its attack on an electrophile. indusuni.ac.in The interaction of this compound with imines in the presence of a Lewis acid catalyst to form azetidine (B1206935) adducts is also a stepwise process. beilstein-journals.org

The following table summarizes the key mechanistic differences between concerted and stepwise pathways:

| Feature | Concerted Mechanism | Stepwise Mechanism |

| Number of Steps | One | Two or more |

| Intermediates | No distinct intermediates | Involves one or more reactive intermediates (e.g., carbocations, carbanions) |

| Transition State | A single transition state | Multiple transition states and intermediates |

| Stereochemistry | Often stereospecific | Can be stereospecific or stereoselective, depending on the nature of the intermediates |

| Example | Some [3+2] cycloadditions, Photochemical Curtius Rearrangement researchgate.netnih.gov | Acid-catalyzed hydrolysis, Reactions involving α-carbanion, Lewis acid-catalyzed additions to imines indusuni.ac.inbeilstein-journals.org |

Role of Intermediates (e.g., Nitrilium Ions, Carbanions)

Reactive intermediates are pivotal in dictating the course and outcome of many reactions involving this compound.

Carbanions: As previously discussed, the deprotonation of the α-carbon generates a carbanion. chim.it This intermediate is a powerful nucleophile and is central to a vast array of carbon-carbon bond-forming reactions, including Michael additions and aldol-type reactions. researchgate.net The stability of this carbanion is enhanced by the adjacent ester group.

Nitrilium Ions: Nitrilium ions, characterized by a C≡N⁺R structure, are key intermediates in several reactions of isocyanides. thieme-connect.de They are typically formed by the attack of the isocyanide nucleophile on an electrophile, such as a protonated imine or carbonyl group. beilstein-journals.orgthieme-connect.de For instance, in the presence of a Lewis acid-activated imine, this compound can add to form a nitrilium intermediate. This intermediate can then be trapped by various nucleophiles or undergo further cyclization. beilstein-journals.org The Ugi and Passerini reactions also proceed through nitrilium ion intermediates. unimore.itrsc.org

The formation and subsequent fate of these intermediates are crucial in determining the final product structure. The reaction conditions can often be manipulated to favor the formation of a particular intermediate and guide the reaction towards a desired outcome.

Applications of Tert Butyl Isocyanoacetate in Heterocyclic Synthesis

Synthesis of Oxazolines and Derivatives

The reaction between tert-butyl isocyanoacetate and carbonyl compounds offers a direct pathway to oxazoline-4-carboxylates. These heterocyclic structures are significant as they are precursors to valuable compounds such as chiral ligands and β-hydroxy α-amino acids. thieme-connect.com

A primary method for synthesizing 2-oxazolines is the formal [3+2] cycloaddition of this compound with aldehydes and ketones. chim.it This reaction typically involves the nucleophilic addition of the isocyanoacetate to the carbonyl group, followed by an intramolecular cyclization. chim.it The process is often catalyzed by a Lewis acid to activate the carbonyl compound.

Achieving enantioselectivity in oxazoline (B21484) synthesis is critical, as chiral oxazolines are widely used in asymmetric catalysis. Cooperative catalysis, combining a silver Lewis acid with an organocatalyst, has proven effective for the enantioselective cycloaddition of this compound to unactivated ketones. rsc.orgtandfonline.com For instance, a system using silver(I) oxide and a cinchona alkaloid-derived aminophosphine (B1255530) or squaramide can produce chiral oxazolines with high diastereoselectivity and excellent enantioselectivity. rsc.orgtandfonline.comnih.gov Similarly, phase-transfer catalysis using a cinchonine-derived quaternary ammonium (B1175870) salt has been employed for reactions with aldehydes, yielding chiral trans-oxazolines with good diastereoselectivity and enantioselectivity. chim.it

Table 1: Enantioselective [3+2] Cycloaddition of this compound with Ketones

| Ketone | Catalyst System | Solvent | Temp (°C) | Yield (%) | de (%) | ee (%) | Reference |

|---|---|---|---|---|---|---|---|

| Acetophenone (B1666503) | Ag₂O / Cinchona-aminophosphine | THF | 25 | 99 | 92 (cis) | 98 | nih.gov |

| 2-Acetylnaphthalene | Ag₂O / Cinchona-aminophosphine | THF | 25 | 99 | 94 (cis) | 99 | nih.gov |

When employing chiral carbonyl compounds, the [3+2] cycloaddition with this compound can be highly diastereoselective. The inherent chirality of the substrate directs the approach of the nucleophilic isocyanide. The choice of Lewis acid can also play a crucial role in determining the diastereomeric outcome. While specific examples focusing solely on this compound are part of broader studies, the principles of diastereoselection in isocyanoacetate additions are well-established, often relying on Felkin-Anh or chelation-controlled models to predict the major diastereomer.

Oxazolines synthesized from isocyanoacetates are valuable intermediates because they can be hydrolyzed under mild acidic or basic conditions to yield β-hydroxy α-amino acid derivatives. thieme-connect.comnih.govnih.gov This two-step process, beginning with a stereoselective cycloaddition followed by hydrolysis, provides an effective method for producing these important non-proteinogenic amino acids. nih.govnih.govcdnsciencepub.com The stereochemistry established in the cycloaddition step is retained in the final amino acid product, making this a powerful strategy for asymmetric synthesis. nih.govnih.gov

[3+2] Cycloaddition Reactions with Aldehydes and Ketones

Enantioselective Approaches

Synthesis of Imidazolines and Related Nitrogen Heterocycles

In addition to oxygen-containing heterocycles, this compound is instrumental in forming nitrogen-based ring systems like imidazolines through reactions with imines. nih.gov

The reaction of this compound with ketimines via a Mannich-type addition/cyclization sequence is a direct route to highly substituted imidazolines. nih.gov This process can be catalyzed by a cooperative system, such as a cinchona-derived aminophosphine precatalyst and silver oxide, to achieve high diastereo- and enantioselectivity. nih.gov The reaction is effective for a range of N-diphenylphosphinoyl ketimines and isocyanoacetate esters, yielding imidazolines with a fully substituted β-carbon atom. nih.gov Another approach involves a cinchona alkaloid thiourea (B124793) and a silver salt as co-catalysts for the reaction with isatin-derived ketimines, leading to spirooxindole imidazolines. ua.esbuchler-gmbh.com

Table 2: Asymmetric Mannich-Type Reaction of Isocyanoacetates with Ketimines

| Ketimine | Isocyanoacetate | Catalyst System | Solvent | Yield (%) | dr | ee (%) | Reference |

|---|---|---|---|---|---|---|---|

| N-DPP-Acetophenone Imine | Ethyl Isocyanoacetate | Cinchona-aminophosphine / Ag₂O | THF | 91 | 99:1 | 99 | nih.gov |

| N-DPP-2-Naphthyl Methyl Ketimine | Ethyl Isocyanoacetate | Cinchona-aminophosphine / Ag₂O | THF | 95 | 99:1 | 99 | nih.gov |

DPP = Diphenylphosphinoyl

Cyclization Reactions for Imidazopyrazoles

The synthesis of the imidazo[1,2-b]pyrazole core, a significant scaffold in medicinal chemistry, is efficiently achieved through the Groebke–Blackburn–Bienaymé (GBB) three-component reaction (3CR). This reaction typically involves the condensation of an aminoazole, an aldehyde, and an isocyanide component. While tert-butyl isocyanide is commonly used, isocyanoacetates like ethyl 2-isocyanoacetate can also be employed, proceeding under similar mechanistic pathways.

The reaction is generally catalyzed by a Brønsted or Lewis acid. frontiersin.orgresearchgate.net Studies have optimized conditions by screening various catalysts and solvents. For instance, the condensation of 5-aminopyrazole-4-carbonitrile, an aldehyde, and an isocyanide has been shown to proceed efficiently. frontiersin.orgresearchgate.net One effective protocol involves using trifluoroacetic acid (TFA) as a catalyst in a water/ethanol mixture, which allows for high yields and simple product isolation by filtration. researchgate.net Another set of conditions that proved effective for certain substrates, particularly those with electron-withdrawing groups on the aldehyde, is the use of perchloric acid (HClO₄) in dimethylformamide (DMF). frontiersin.orgacs.org This highlights the tunability of the reaction based on substrate electronics. frontiersin.orgacs.org

The GBB reaction offers a significant advantage over traditional methods, which often require long reaction times and complex purification procedures like column chromatography. researchgate.net The multicomponent approach allows for the rapid generation of a library of diversely substituted imidazo[1,2-b]pyrazoles in a single, operationally simple step. frontiersin.orgscripps.edu

Table 1: Selected Conditions for Groebke–Blackburn–Bienaymé 3CR for Imidazopyrazole Synthesis Note: The following table summarizes data for GBB reactions using isocyanides, including tert-butyl isocyanide and ethyl 2-isocyanoacetate, which serve as representative examples for the reactivity of this compound.

| Aminoazole | Aldehyde | Isocyanide Component | Catalyst (mol%) | Solvent | Time | Yield (%) | Reference |

| 5-Amino-N-(4-fluorophenyl)-1H-pyrazole-4-carboxamide | 4-Methylbenzaldehyde | tert-Butylisocyanide | TFA (10) | EtOH/H₂O (1:1) | 24 h | 85 | frontiersin.org |

| 5-Amino-N-(3-fluorophenyl)-1H-pyrazole-4-carboxamide | 4-Methoxybenzaldehyde | tert-Butylisocyanide | TFA (10) | EtOH/H₂O (1:1) | 24 h | 91 | frontiersin.org |

| 5-Amino-N-(4-fluorophenyl)-1H-pyrazole-4-carboxamide | 4-Nitrobenzaldehyde (B150856) | tert-Butylisocyanide | HClO₄ (10) | DMF | 48 h | 84 | frontiersin.org |

| 5-Aminopyrazole-4-carbonitrile | p-Tolualdehyde | tert-Butylisocyanide | TFA (20) | EtOH/H₂O (1:1) | 15 min | 79 | researchgate.net |

| 5-Amino-N-(4-fluorophenyl)-1H-pyrazole-4-carboxamide | 4-Nitrobenzaldehyde | Ethyl 2-isocyanoacetate | HClO₄ (10) | TFE | 24 h | 72 | frontiersin.org |

Synthesis of Thiazolidines and Sulfur-Containing Heterocycles

This compound is a key reactant in the synthesis of thiazoles and their saturated analogs, thiazolidines. These sulfur-containing heterocycles are prevalent in biologically active molecules. The Ugi four-component condensation reaction (4CR) is a primary method for their construction. In a typical Ugi reaction, an amine, a carbonyl compound, a carboxylic acid, and an isocyanide combine to form a di-peptide-like structure. When a thiol-containing substrate is used, subsequent cyclization can lead to the formation of a thiazole (B1198619) or related heterocycle.

For example, the reaction of a cysteine derivative (which provides the amine and thiol functionalities), an aldehyde, and this compound in an Ugi-type reaction leads to the formation of peptidomimetic thiazoles. x-mol.com Similarly, a thio-Ugi multicomponent reaction involving a thioacid (like thiobenzoic acid), an isocyanoacetate, an aldehyde, and an amine can produce highly substituted 2,5-disubstituted thiazoles. researchgate.net

Another approach involves the base-induced cyclization of active methylene (B1212753) isocyanides, such as ethyl isocyanoacetate, with dithiocarboxylates or xanthate esters. acs.org This method provides access to 4,5-disubstituted thiazoles, demonstrating the versatility of isocyanoacetates in reacting with various sulfur-containing electrophiles to build the thiazole ring. acs.org

Table 2: Synthesis of Thiazoles and Thiazolidines using Isocyanoacetates

| Reaction Type | Key Reactants | Product Type | Key Features | Reference |

| Ugi Reaction | Cysteine derivatives, Aldehydes, this compound | Peptidomimetic Thiazoles | Rapid access to bioactive scaffolds. | x-mol.com |

| Thio-Ugi MCR | Thiobenzoic acid, Isocyanoacetate, Aldehydes, Amines | 2,5-Disubstituted Thiazoles | Yields 5-substituted thiazoles after hydrolysis and activation. | researchgate.net |

| Base-induced Cyclization | Ethyl isocyanoacetate, Methyl arenecarbodithioates | 4,5-Disubstituted Thiazoles | Efficient synthesis via cyclization with active methylene isocyanides. | acs.org |

| Base-induced Cycloaddition | Ethyl isocyanoacetate, Xanthate esters | 5-(Alkoxy)-4-(ethoxycarbonyl)-1,3-thiazoles | Reaction proceeds in DMF. | acs.org |

Formation of 1,3-Azaphospholes

The synthesis of phosphorus-containing heterocycles like 1,3-azaphospholes represents a specialized yet important application of isocyanoacetates. These compounds are of interest in materials science and as ligands in catalysis. A novel and direct method for their synthesis involves the copper-catalyzed [3+2] cycloaddition of isocyanoacetates with phosphaalkynes (R-C≡P). researchgate.netresearchgate.net

This reaction provides a regioselective route to highly functionalized 1,3-azaphospholes. researchgate.net The process is typically catalyzed by a copper(I) source, such as copper(I) bromide, in the presence of a phosphine (B1218219) ligand like bis(diphenylphosphino)methane (B1329430) (dppm) and a base. researchgate.net The reaction accommodates various isocyanoacetates, demonstrating its utility in generating a library of these phosphorus-nitrogen heterocycles. researchgate.net While other methods exist for synthesizing benzo-fused 1,3-azaphospholes, they often rely on key intermediates like 2-(diarylphosphino)phenyl isocyanide and can be limited in scope or yield. frontiersin.orgfrontiersin.orgacs.org The cycloaddition approach offers a more direct and versatile entry into this class of heterocycles.

Table 3: Copper-Catalyzed [3+2] Cycloaddition for 1,3-Azaphosphole Synthesis

| Isocyanoacetate | Phosphaalkyne | Catalyst System | Product | Reference |

| Various Isocyanoacetates | Various Phosphaalkynes | CuBr / dppm / K₂CO₃ | Functionalized 1,3-Azaphospholes | researchgate.net |

Other Heterocyclic Ring Constructions

The utility of this compound extends to the synthesis of a broad spectrum of other heterocyclic systems, leveraging its α-acidity and the reactivity of the isocyanide group.

Oxazolines and Oxazolones: A formal [3+2]-cycloaddition between this compound and aldehydes is a powerful method for synthesizing chiral 2-oxazolines. wikipedia.org This reaction can be performed under phase-transfer catalysis (PTC) to afford trans-oxazolines with good diastereoselectivity and enantioselectivity. wikipedia.org Furthermore, the reaction of this compound with Group 13 Lewis acids, such as gallium chloride (GaCl₃) and gallium iodide (GaI₃), can promote cyclization to form 5-oxazolone derivatives through intramolecular C–O bond formation and loss of isobutylene (B52900).

Pyrroles: The Barton-Zard reaction provides a pathway to pyrroles using isocyanoacetates. x-mol.com This reaction involves the condensation of an isocyanoacetate with a nitroalkene derivative, offering a route to substituted pyrroles which are intermediates in the synthesis of more complex structures like porphyrins. x-mol.com

Post-Ugi Cyclizations: The linear adducts formed from Ugi multicomponent reactions can serve as precursors for a variety of fused and polycyclic heterocyclic systems through post-Ugi cyclization strategies. For example, Ugi adducts derived from specific bifunctional starting materials can be cyclized to produce:

Diketopiperazines: These six-membered rings are accessible through intramolecular reactions of Ugi products. researchgate.net

Spiro[indoline-3,3'-isoquinoline]-diones: Ugi adducts derived from 2-acetyl benzoic acid can undergo acid-catalyzed Pictet-Spengler-type cyclization to yield these complex spirocyclic systems. researchgate.net

Oxabicyclo β-lactams: An Ugi reaction using a bifunctional norbornene derivative can produce these constrained bicyclic lactams. researchgate.net

Triazoles: A sequential Ugi/Click reaction protocol uses this compound. An initial Ugi reaction produces a chloro-Ugi product, which is then converted to an azide. A subsequent copper-catalyzed azide-alkyne cycloaddition (Click reaction) furnishes triazole-linked peptidomimetics. researchgate.net

Table 4: Diverse Heterocyclic Syntheses with this compound

| Heterocycle Class | Synthetic Method | Key Reactants/Conditions | Product Features | Reference |

| 2-Oxazolines | [3+2]-Cycloaddition | Aldehydes, Phase-Transfer Catalyst | Chiral trans-oxazolines | wikipedia.org |

| 5-Oxazolones | Lewis Acid-Mediated Cyclization | GaCl₃ or GaI₃ | N-bound Lewis acid adducts of the cyclized product | |

| Pyrroles | Barton-Zard Reaction | α-Chlorosulfones | 2,5-Unsubstituted pyrroles | x-mol.com |

| Diketopiperazines | Post-Ugi Cyclization | Ugi adducts from alkynoic acids | Six-membered heterocyclic rings | researchgate.net |

| Spiro[indoline-3,3'-isoquinoline]-diones | Post-Ugi Cyclization | Ugi adducts from 2-acetyl benzoic acid, acid catalyst | Spirocyclic systems with diastereoselectivity | researchgate.net |

| Triazoles | Ugi/Click Reaction | Chloroacetic acid, Aldehydes, Amines, Sodium Azide, Alkyne | Triazole-linked peptidomimetics | researchgate.net |

| Oxabicyclo β-lactams | Ugi 4C-3CR | Bifunctional heteronorborene, Aldehydes, Amines | Fused bicyclic lactams with high diastereoselectivity | researchgate.net |

Tert Butyl Isocyanoacetate in Multicomponent Reactions Mcrs

Ugi Reactions Involving tert-Butyl Isocyanoacetate

The Ugi four-component reaction (U-4CR) is a cornerstone of multicomponent reaction chemistry, enabling the one-pot synthesis of α-acylamino amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide. beilstein-journals.org this compound has emerged as a valuable isocyanide component in this reaction, offering unique advantages due to its ester functionality and the steric bulk of the tert-butyl group.

Application in Peptoid Synthesis

Peptoids, or N-substituted glycines, are a class of peptide mimics that exhibit enhanced proteolytic stability and cell permeability. beilstein-journals.org The Ugi reaction is a powerful tool for the synthesis of peptoid backbones, and this compound can be effectively employed in this context.

In a strategy for synthesizing cyclic pentadepsipeptoids, an initial Ugi four-component reaction can be performed, followed by a Passerini reaction where this compound is a key reactant. beilstein-journals.org For instance, a peptoid acid can be reacted with an aldehyde and this compound in a microwave reactor to afford acyclic depsipeptoids in good yields. beilstein-journals.org This subsequent Passerini reaction builds upon the peptoid scaffold, demonstrating the utility of this compound in creating complex peptide-like structures.

The synthesis of lipid-peptoid nanocomposites for drug delivery systems has also utilized this compound in Ugi reactions. By combining a carboxylic acid, paraformaldehyde, a long-chain amine, and tert-butyl isocyanide, researchers have synthesized various N-(tert-butyl)-2-(N-alkylacetamido)acetamides. These reactions proceed with high yields, demonstrating the efficiency of the Ugi reaction with this isocyanide for creating amphiphilic peptoid structures.

Diversity-Oriented Synthesis Strategies

Diversity-oriented synthesis (DOS) aims to generate structurally diverse small molecules for high-throughput screening. The Ugi reaction, with its multiple points of diversity, is an ideal tool for DOS. This compound plays a significant role in generating this diversity, particularly in the synthesis of heterocyclic scaffolds.

One strategy involves using the Ugi reaction product for subsequent cyclization reactions. For example, Ugi adducts derived from tert-butyl isocyanide can undergo post-Ugi modifications to create complex heterocyclic systems. While many examples use tert-butyl isocyanide, the principles extend to this compound, with the ester group offering a further point for diversification or modulation of properties. In some complex multi-step syntheses, tert-butyl isocyanide is used in a final Ugi-type macrocyclization step to yield complex structures like cryptands. beilstein-journals.org

In the synthesis of spirooxindole-fused thiazolidines, this compound has been shown to work well in an azido-Ugi reaction, affording the desired product with high diastereoselectivity (99:1 dr). unimi.it This highlights its utility in creating stereochemically complex and diverse molecular architectures.

| Reactants (Ugi Reaction) | Product | Yield (%) | Reference |

| Peptoid acid, isobutyraldehyde, this compound | Acyclic depsipeptoid | 70 | beilstein-journals.org |

| Peptoid acid, isovaleraldehyde, this compound | Acyclic depsipeptoid | 66 | beilstein-journals.org |

| Isatin-derived thiazoline, this compound, cyclohexanecarboxylic acid | Spirooxindole-fused thiazolidine | low | unimi.it |

| Isatin-derived thiazoline, trimethylsilylazide, this compound | Azido-Ugi product | 72 | unimi.it |

Passerini Reactions Utilizing this compound

The Passerini three-component reaction (P-3CR) combines a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy carboxamide. This compound is a competent isocyanide in this reaction, with its ester group often remaining intact for further functionalization.

Diastereoselective Passerini Reactions with Ketoacids

The use of bifunctional starting materials like ketoacids in the Passerini reaction can lead to the formation of complex cyclic structures with high stereocontrol. In the reaction of cyclic ketoacids with various isocyanides, the diastereoselectivity of the resulting bicyclic lactones can be influenced by the isocyanide structure. While tert-butyl isocyanide often gives good diastereoselectivity, the use of isocyanoacetates can also be effective.

In one study, the intramolecular Passerini reaction of a cyclic ketoacid with tert-butyl isocyanide proceeded smoothly to give the desired trans-fused bicyclic lactone with good diastereoselectivity. This highlights the potential for achieving high stereocontrol in Passerini reactions involving tert-butyl substituted isocyanides.

Intramolecular Variants

Intramolecular Passerini reactions offer a powerful method for the synthesis of cyclic and macrocyclic structures. In the synthesis of cyclic depsipeptoids, a key step involves an intramolecular Ugi reaction which follows a Passerini reaction utilizing this compound. beilstein-journals.org An acyclic depsipeptoid, formed from a peptoid acid, an aldehyde, and this compound, undergoes deprotection and subsequent intramolecular Ugi cyclization. beilstein-journals.org

In another example, a Passerini-Aldol domino reaction has been developed for the synthesis of isocoumarins. nih.gov This reaction involves 2-formylbenzoic acid, an isocyanide, and an arylglyoxal. While many isocyanides were explored, the related ethyl isocyanoacetate was shown to be a viable component, suggesting that this compound could also be employed in such intramolecular cascades. nih.gov

| Reactants (Passerini Reaction) | Product Type | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |

| 10-undecenoic acid, 10-undecenal, this compound | ADMET monomer | 73 | N/A | acs.org |

| Peptoid acid, isobutyraldehyde, this compound | Acyclic depsipeptoid | 70 | N/A | beilstein-journals.org |

| Peptoid acid, isovaleraldehyde, this compound | Acyclic depsipeptoid | 66 | N/A | beilstein-journals.org |

Groebke-Blackburn-Bienaymé (GBB) Reactions

The Groebke-Blackburn-Bienaymé (GBB) reaction is a three-component reaction between an amidine (often a 2-aminoazine), an aldehyde, and an isocyanide to produce fused imidazo-heterocycles. worktribe.comrug.nl This reaction is a powerful tool for the rapid synthesis of scaffolds of high medicinal importance.

While many examples in the literature utilize tert-butyl isocyanide, the reactivity of this compound in GBB reactions can be inferred from comparative studies and the behavior of similar isocyanoacetates. The electronic nature of the isocyanide plays a crucial role in the GBB reaction, and the ester group in this compound can influence the reaction outcome.

In a comparative study of rare earth triflates as catalysts for the GBB reaction, both tert-butyl isocyanide and methyl isocyanoacetate were used as model isocyanides with 2-aminopyridine (B139424) and benzaldehyde. scielo.br This study demonstrated that isocyanoacetates are competent substrates in the GBB reaction, leading to the formation of the corresponding imidazo[1,2-a]pyridine (B132010) derivatives. The yields are often comparable to those obtained with simple alkyl isocyanides, though reaction conditions may need optimization. For instance, in some cases, the use of a less nucleophilic solvent like trifluoroethanol can suppress side reactions when using isocyanoacetates. rug.nl

Another study on the use of reusable Brønsted-acidic ionic liquids as catalysts for the GBB reaction also explored a range of isocyanides, including tert-butyl isocyanide and other alkyl isocyanides, which produced the desired imidazo[1,2-a]pyridines in good to excellent yields. worktribe.com While this study did not explicitly use this compound, the successful application of various isocyanides underscores the broad scope of the GBB reaction.

| Amidine | Aldehyde | Isocyanide | Catalyst | Product Yield (%) | Reference |

| 2-Aminopyridine | Benzaldehyde | tert-Butyl isocyanide | Sc(OTf)₃ | High (not specified) | scielo.br |

| 2-Aminopyridine | Benzaldehyde | Methyl isocyanoacetate | Sc(OTf)₃ | High (not specified) | scielo.br |

| 2-Aminopyridine | Benzaldehyde | tert-Butyl isocyanide | [(SO₃H)₄C₄C₁Im][OTf] | 83 | worktribe.com |

| 2-Aminopyridine | p-Nitrobenzaldehyde | tert-Butyl isocyanide | [(SO₃H)₄C₄C₁Im][OTf] | 80 | worktribe.com |

| 2-Aminopyridine | Butyraldehyde | tert-Butyl isocyanide | [(SO₃H)₄C₄C₁Im][OTf] | 91 | worktribe.com |

| 2-Aminopyridine | Isobutyraldehyde | tert-Butyl isocyanide | [(SO₃H)₄C₄C₁Im][OTf] | 93 | worktribe.com |

Development of Novel Isocyanide-Based Multicomponent Cascades

The inherent reactivity of the isocyanide group, particularly the α-acidity of isocyanoacetates, has been harnessed to design novel multicomponent reactions (MCRs) that proceed through a cascade or domino sequence. These reactions are highly efficient, constructing complex molecular architectures in a single synthetic operation by forming multiple chemical bonds without isolating intermediates. The development of such cascades expands the synthetic utility of isocyanide-based MCRs beyond classical transformations like the Ugi and Passerini reactions, enabling access to a diverse range of unique heterocyclic scaffolds. This compound is a key reagent in this field, valued for its bulky tert-butyl group which can influence stereoselectivity and can be cleaved under specific conditions if required.

Research in this area focuses on strategically combining the nucleophilic and electrophilic nature of the isocyano group with the reactivity of other functional groups present in the substrates. This allows for an initial MCR to be followed by a programmed sequence of intramolecular reactions. These subsequent transformations are often cyclizations, rearrangements, or cycloadditions, leading to the rapid assembly of intricate molecular frameworks.

Ugi and Passerini Reaction-Initiated Cascades

A prominent strategy for developing novel cascades involves coupling a classic Ugi four-component reaction (Ugi-4CR) with a subsequent intramolecular cyclization step. This approach leverages the structurally diverse products of the Ugi reaction, which are pre-programmed to undergo further transformations.

For instance, a two-step method has been developed for the synthesis of β-lactams. The process begins with a standard Ugi-4CR using aldehydes, amines, an acid, and an isocyanide like this compound to produce the Ugi adduct. This intermediate is then subjected to a base-mediated [3+1] cyclization using diiodomethane (B129776) to furnish the final β-lactam product. thieme-connect.com

Similarly, highly substituted pyrrolidinone derivatives have been synthesized using a cascade initiated by a Ugi five-center, four-component reaction (Ugi-5C-4CR). In this process, siloxycyclopropanes act as precursors to β-formyl esters. These react with α-amino acids and tert-butyl isocyanide to yield linear coupling products. mdpi.com Subsequent heating of these linear intermediates in toluene (B28343) triggers a cyclization to form the desired pyrrolidinone derivatives. mdpi.com

The following table summarizes the synthesis of pyrrolidinones via this Ugi-cascade approach.

| Reactant 1 (Siloxycyclopropane) | Reactant 2 (α-Amino Acid) | Reactant 3 (Isocyanide) | Linear Product Yield (%) | Cyclized Pyrrolidinone Yield (%) |

| Siloxycyclopropane Derivative | Glycine (B1666218) | tert-Butyl isocyanide | 46-82 | 16-98 |

| Siloxycyclopropane Derivative | Phenylalanine | tert-Butyl isocyanide | 46-82 | 16-98 |

| Siloxycyclopropane Derivative | Valine | tert-Butyl isocyanide | 46-82 | 16-98 |

This table illustrates the yields for the two-step cascade process leading to pyrrolidinones, starting from various α-amino acids and tert-butyl isocyanide. mdpi.com

Formal [3+2] Cycloaddition Cascades

The α-acidity of this compound allows it to act as a 1,3-dipole equivalent in formal [3+2] cycloaddition reactions. acs.org This reactivity is central to the development of cascades for synthesizing five-membered nitrogen-containing heterocycles. The process typically involves the deprotonation of the isocyanoacetate at the α-position, followed by a nucleophilic attack on an electrophilic component. The resulting intermediate then undergoes an intramolecular cyclization where a nucleophilic moiety attacks the electrophilic isocyanide carbon.

A notable example is the diastereo- and enantioselective dearomative formal [3+2] cycloaddition of 2-nitrobenzofurans with α-aryl-α-isocyanoacetate esters. This reaction, facilitated by a cupreine-ether organocatalyst, produces complex tricyclic compounds containing a benzofuro[2,3-c]pyrrole core with three contiguous stereogenic centers. acs.org The reaction proceeds with high diastereoselectivity and excellent enantiomeric excesses. acs.org

Another innovative cascade involves a multicatalytic system combining a squaramide organocatalyst and a silver(I) Lewis acid for the synthesis of chiral 2-imidazolinones. The proposed mechanism starts with a formal [3+2] cycloaddition between a nitrone and this compound. This is followed by a rearrangement to an aminoisocyanate intermediate, which then cyclizes to form the final 2-imidazolinone product. acs.org

The scope of this reaction is demonstrated in the table below.

| Nitrone Substrate (Derived from) | Isocyanoacetate | Yield (%) | Diastereomeric Ratio | Enantiomeric Excess (%) |

| Benzaldehyde | This compound | 65 | >20:1 | 90 |

| 4-Chlorobenzaldehyde | This compound | 68 | >20:1 | 91 |

| 2-Naphthaldehyde | This compound | 62 | >20:1 | 88 |

| Cyclohexanecarboxaldehyde | This compound | 55 | 6:1 | 85 |

This table showcases the results for the catalytic enantioselective synthesis of 2-imidazolinones from various nitrones and this compound, highlighting the effectiveness of the cascade process. acs.org

Other Novel Cascade Reactions

The versatility of this compound extends to other unique cascade reactions. One such process involves the trimethylsilyl (B98337) chloride (TMSCl)-mediated reaction of azines with two equivalents of an isocyanide. This reaction proceeds through an initial N-activation of the azine by TMSCl, followed by a Reissert-type nucleophilic attack from the first isocyanide. A key step in the cascade is the subsequent insertion of a second isocyanide molecule into the newly formed N-Si bond, leading to the final α-substituted dihydroazine adduct. lshtm.ac.uk Functionalized isocyanides, including isocyanoacetates, are compatible with this reaction, producing imidazolium (B1220033) salts. lshtm.ac.uk

Stereoselective Transformations Mediated by Tert Butyl Isocyanoacetate

Asymmetric Catalysis in Reactions of tert-Butyl Isocyanoacetate

The development of asymmetric catalytic systems has been pivotal in unlocking the full synthetic potential of this compound, enabling the production of enantiomerically enriched compounds. These strategies can be broadly categorized into organocatalytic, metal-catalyzed, and cooperative catalytic approaches, each offering unique advantages in controlling stereoselectivity.

Organocatalysis provides a metal-free approach to asymmetric synthesis, often relying on chiral small molecules to create a chiral environment for the reaction. Phase-transfer catalysis (PTC) has emerged as an effective organocatalytic method for reactions involving this compound. In one notable example, the formal [3+2]-cycloaddition between this compound and various aldehydes is catalyzed by a bulky cinchonine-derived quaternary ammonium (B1175870) salt. chim.it This reaction, conducted in toluene (B28343) with potassium phosphate (B84403) as the base, yields a diverse range of chiral trans-oxazolines. chim.itpaper.edu.cn The system accommodates aromatic, heteroaromatic, and aliphatic aldehydes, demonstrating its broad applicability. chim.it

Table 1: Phase-Transfer Catalyzed Aldol (B89426) Reaction of this compound with Aldehydes chim.itpaper.edu.cn

| Entry | Aldehyde | Catalyst | Yield (%) | dr (trans:cis) | ee (%) |

|---|---|---|---|---|---|

| 1 | Benzaldehyde | Cinchonine-derived PTC | 85 | >20:1 | 75 |

| 2 | 4-Chlorobenzaldehyde | Cinchonine-derived PTC | 88 | >20:1 | 78 |

| 3 | 2-Naphthaldehyde | Cinchonine-derived PTC | 82 | >20:1 | 72 |

Reaction conditions: this compound, aldehyde, catalyst (10 mol%), K₃PO₄, Toluene, -30 °C. Diastereomeric ratio (dr) and enantiomeric excess (ee) determined for the major trans diastereomer.

Another class of organocatalysts employed in these transformations are cinchona alkaloid derivatives, such as cupreine (B190981) esters. While many studies focus on other isocyanoacetate esters, these catalysts have laid the groundwork for developing reactions that could be adapted for the tert-butyl variant. chim.it

Transition metals, particularly "soft" metals like silver(I) and gold(I), are effective Lewis acids for activating the isocyano group and promoting reactions. nih.govmdpi.com While often used in cooperative systems with organic ligands, metal salts alone can catalyze certain transformations. For instance, silver oxide (Ag₂O) has been shown to catalyze the conjugate addition of α-aryl isocyanoacetates to o-quinone diimides, highlighting the intrinsic catalytic activity of silver in this chemistry. nih.gov In the context of this compound, silver(I) ions are a common component of highly effective binary catalyst systems, where they are believed to coordinate to the isocyanide, enhancing the α-acidity of the pronucleophile. nih.govnih.gov

The reactions of this compound with group 13 Lewis acids like GaCl₃, GaI₃, InBr₃, and InI₃ have been studied, leading to cyclized 5-oxazolone derivatives. rsc.orgresearchgate.net These reactions demonstrate how Lewis acid activation can induce intramolecular transformations, although these specific examples were not reported as asymmetric processes. rsc.org

Cooperative catalysis, where a metal catalyst and an organocatalyst work in synergy, has proven to be one of the most powerful strategies for achieving high stereoselectivity in reactions of this compound. These systems can activate both the nucleophile and the electrophile simultaneously, leading to highly organized transition states.

A prominent example is the combination of a silver(I) salt with a chiral cinchona alkaloid-derived aminophosphine (B1255530) ligand. nih.govnih.gov This binary system has been successfully applied to the challenging asymmetric aldol reaction of this compound with unactivated ketones, a reaction that provides access to chiral oxazolines possessing a fully substituted stereocenter. nih.gov The reaction between acetophenone (B1666503) and this compound, catalyzed by a quinine-derived aminophosphine and silver oxide, affords the trans-oxazoline product with good diastereoselectivity and excellent enantioselectivity. nih.gov

A different cooperative approach involves the synergistic action of a bifunctional Brønsted base-squaramide organocatalyst and a silver(I) Lewis acid. chim.itrsc.org This multicatalytic system is highly effective for the formal [3+2] cycloaddition of this compound with unactivated ketones. rsc.org Notably, this system preferentially forms the cis-oxazolines as the major diastereomers with excellent enantioselectivity, a complementary result to the aminophosphine/silver systems that favor trans products. chim.itrsc.org The tert-butyl ester generally provides superior results compared to smaller methyl or ethyl ester analogues in these reactions. chim.it

Table 2: Cooperative Catalysis in the Reaction of this compound with Ketones nih.govrsc.org

| Entry | Ketone | Catalytic System | Major Diastereomer | Yield (%) | dr | ee (%) |

|---|---|---|---|---|---|---|

| 1 | Acetophenone | Quinine-aminophosphine/Ag₂O | trans | 85 | 89:11 | 90 |

| 2 | Acetophenone | Squaramide/Ag₂CO₃ | cis | 95 | 82:18 | 98 |

| 3 | 2-Heptanone | Squaramide/Ag₂CO₃ | cis | 88 | 70:30 | 96 |

dr = diastereomeric ratio; ee = enantiomeric excess of the major diastereomer.

Metal-Catalyzed Asymmetric Reactions

Diastereoselective Control in Carbon-Carbon Bond Forming Reactions

Achieving high diastereoselectivity is crucial when creating multiple stereocenters in a single transformation. In reactions of this compound, the choice of catalytic system is the primary determinant of diastereomeric outcomes, particularly in the synthesis of substituted oxazolines from carbonyl compounds.

As highlighted previously, different cooperative catalytic systems can lead to opposite diastereomers.

Trans-Selective: The combination of a cinchona-derived aminophosphine and silver oxide typically yields trans-oxazolines as the major product in reactions with both aldehydes and ketones. nih.govnih.gov Similarly, phase-transfer catalysis of the reaction with aldehydes also strongly favors the trans isomer, with diastereomeric ratios reaching up to 20:1. chim.it

Cis-Selective: In contrast, the synergistic use of a squaramide-based organocatalyst and a silver salt in reactions with ketones directs the cycloaddition to favor the formation of cis-oxazolines. chim.itrsc.org This complementary selectivity is a significant advantage, as it allows access to either diastereomeric series of products simply by changing the catalyst system.

Substrate structure can also influence diastereoselectivity. In reactions of β,β-disubstituted enones, for instance, the nature of the β-substituents was found to have a more significant impact on the diastereoselectivity than on the enantioselectivity. chim.it Furthermore, a photoinduced, metal-free Giese-type reaction has been developed for the diastereoselective functionalization of 3-exomethylene β-lactams. The addition of a radical derived from an NHPI ester to the exomethylene group, followed by a hydrogen atom transfer (HAT), proceeds with high diastereoselectivity, leading to the cis product as the sterically less hindered face of the β-lactam radical intermediate is quenched. acs.org

Enantioselective Access to Chiral Building Blocks

The primary value of stereoselective reactions with this compound lies in their ability to generate versatile chiral building blocks for further synthetic applications. researchgate.net The chiral oxazolines and imidazolines produced are particularly important.

Chiral 2-oxazolines, especially those bearing a quaternary stereocenter at the 5-position, are valuable precursors for the synthesis of α,β-diamino acids and α-amino-β-hydroxy acid derivatives, which contain a chiral tertiary alcohol. nih.govrsc.org The enantioselective aldol addition/cyclization of this compound to unactivated ketones provides an elegant and direct route to these structures. nih.gov

A powerful demonstration of this utility is the concise, catalytic asymmetric synthesis of the broad-spectrum antibiotic (–)-chloramphenicol. nih.govresearchgate.net The key step involves the silver-catalyzed asymmetric aldol reaction between 4-nitrobenzaldehyde (B150856) and this compound, using a cinchona-derived amino phosphine (B1218219) as the chiral ligand. nih.gov After extensive optimization of reaction parameters, the key oxazoline (B21484) intermediate was synthesized with good enantio- and diastereocontrol, enabling the completion of the total synthesis in just four steps. nih.govresearchgate.net

Beyond oxazolines, the asymmetric nucleophilic addition of isocyano esters to imines is a straightforward method for synthesizing optically active 2-imidazolines, which are themselves useful as chiral auxiliaries, ligands, and building blocks for biologically active molecules. chim.it

Chiral Auxiliaries and Substrate Control in this compound Chemistry

While catalyst-controlled reactions are predominant in the modern chemistry of this compound, the use of chiral auxiliaries represents a classical and still relevant strategy for inducing stereoselectivity. In this approach, a chiral, nonracemic molecule is covalently attached to the achiral substrate to direct the stereochemical outcome of a subsequent reaction. metu.edu.tr After the new stereocenter is formed, the auxiliary is removed for potential reuse. metu.edu.tr

A well-known example of this principle is the use of Evans' chiral oxazolidinone auxiliaries. renyi.hu These are typically attached to a carboxylic acid to form an N-acyl oxazolidinone. The bulky groups on the auxiliary then effectively shield one face of the enolate derived from the substrate, directing incoming electrophiles to the opposite face with high diastereoselectivity. renyi.hu While widely used for the asymmetric synthesis of α-amino acids, specific applications directly involving the N-acylation with a this compound-derived fragment are less common than catalytic methods.

Substrate control refers to situations where the inherent chirality of the substrate itself dictates the stereochemical course of the reaction. This is often discussed in terms of "matched" and "mismatched" pairings when a chiral substrate is combined with a chiral catalyst. The synthesis of axially chiral quinazolinones using chiral amino acids as a chiral auxiliary provides an excellent illustration of substrate-based stereochemical induction. mdpi.com In such cases, the stereocenter of the amino acid directs the formation of the chiral axis with a discernible diastereoselectivity. mdpi.com

Catalytic Systems in Tert Butyl Isocyanoacetate Chemistry

Silver-Catalyzed Reactions

Silver catalysis, often in combination with chiral ligands, has emerged as a powerful tool for promoting asymmetric reactions involving tert-butyl isocyanoacetate. These reactions typically leverage the Lewis acidity of the silver cation to activate the isocyanoacetate, facilitating cycloadditions and other transformations.

A prominent application is the enantioselective formal [3+2] cycloaddition. In one such system, a combination of silver oxide (Ag₂O) and a cinchona alkaloid-derived squaramide ligand catalyzes the reaction between this compound and unactivated ketones. tandfonline.com This reaction, conducted in methyl tert-butyl ether (MTBE) at 0 °C, produces chiral cis-4-carboxyl-2-oxazolines as the major diastereomers with good to quantitative yields (60-99%) and variable diastereoselectivity. tandfonline.com A similar approach is effective for the cycloaddition with trifluoromethyl ketones, affording chiral 5-trifluoromethyl-2-oxazolines in high yields (80-95%) and with high enantioselectivities (84-97% ee) for the major trans-diastereomers. tandfonline.com

The synthesis of axially chiral 3-arylpyrroles has been achieved through an asymmetric [3+2] cycloaddition of isocyanoacetates with α-aryl-α,β-alkynyl ketones. tandfonline.com This transformation is catalyzed by Ag₂O and a chiral cinchona alkaloid-derived phosphine (B1218219) ligand, delivering products in moderate to quantitative yields (43-98%) and with excellent enantiomeric excesses (82-96% ee). tandfonline.com The sterically hindered this compound proved to be a highly effective substrate in this system, providing the desired product in 95% yield and 96% ee. tandfonline.com

Silver catalysts are also employed in the synthesis of α,α-diaryl-α-amino acid precursors. nih.gov Silver oxide catalyzes the conjugate addition of α-aryl isocyanoacetates to o-quinone diimides, yielding α,α-diarylisocyano esters in excellent yields. nih.gov These products can then be hydrolyzed to the corresponding amino acids. nih.gov

Furthermore, silver triflate (AgOTf) has been found to catalyze a [3+1+1] annulation of nitrones with this compound, producing 1,4,5-trisubstituted imidazoles in good yields (79% for the tert-butyl ester). sci-hub.se In a different transformation, AgOTf catalyzes the reaction of 2-alkynylbenzaldehydes with 2-isocyanoacetates to efficiently provide isoquinolines under mild conditions. organic-chemistry.org A ligand-free silver fluoride (B91410) (AgF) system promotes a highly diastereoselective (3+2) annulation between oxaziridines and isocyanoacetates, yielding cis-2-imidazolines, which are precursors to anti-α,β-diamino acid derivatives. acs.org

The combination of Ag₂O with a quinine-derived aminophosphine (B1255530) precatalyst forms an effective binary system for the highly enantio- and diastereoselective aldol (B89426) addition of this compound to unactivated ketones, affording oxazolines with a fully substituted stereocenter. nih.gov This methodology has been successfully applied in the synthesis of the antibiotic (-)-chloramphenicol. researchgate.net

Table 1: Selected Silver-Catalyzed Reactions of this compound

| Catalyst System | Substrates | Product Type | Yield | Stereoselectivity | Reference(s) |

|---|---|---|---|---|---|

| Ag₂O / Squaramide Ligand | Unactivated Ketones | cis-4-Carboxyl-2-oxazolines | 60-99% | 10-96% de | tandfonline.com |

| Ag₂O / Phosphine Ligand | α-Aryl-α,β-alkynyl Ketones | Axially Chiral 3-Arylpyrroles | 95% | 96% ee | tandfonline.com |

| AgOTf | Nitrones | 1,4,5-Trisubstituted Imidazoles | 79% | N/A | sci-hub.se |

| Ag₂O / Aminophosphine | Unactivated Ketones | Functionalized Oxazolines | Good | Excellent ee, Good dr | nih.gov |

| AgF (ligand-free) | Oxaziridines | cis-2-Imidazolines | up to 90% | High dr | acs.org |

| AgOTf | 2-Alkynylbenzaldehydes | Isoquinolines | up to 90% | N/A | organic-chemistry.org |

Gold-Catalyzed Transformations

Gold catalysts, particularly chiral phosphine-gold(I) complexes, are highly effective in promoting asymmetric aldol-type reactions of isocyanoacetates. These reactions generate chiral 2-oxazolines, which are valuable intermediates for the synthesis of β-hydroxy-α-amino acids.

A pioneering example involves the use of a cationic gold(I) complex generated from [Au(cyclohexyldiisocyanide)₂]BF₄ and a chiral ferrocenylphosphine ligand. nih.gov This system catalyzes the reaction between various aldehydes and isocyanoacetates, including the tert-butyl ester. nih.govchim.it The gold complex functions as a Lewis acid, coordinating to the isocyanide group and activating the α-methylene protons for deprotonation. wiley.com The subsequent aldol addition and cyclization proceed with high stereoselectivity. chim.it The reaction is highly trans-diastereoselective for aromatic and some aliphatic aldehydes. chim.it

The proposed mechanism involves the formation of a gold-enolate of the isocyanoacetate. wiley.com The chiral environment provided by the ferrocenylphosphine ligand dictates the facial selectivity of the enolate's attack on the aldehyde, leading to high enantioselectivity in the resulting oxazoline (B21484) product. wiley.com

Table 2: Gold-Catalyzed Asymmetric Aldol Reaction of this compound

| Catalyst System | Substrates | Product Type | Key Features | Reference(s) |

|---|---|---|---|---|

| [Au(CNCy)₂]BF₄ / Chiral Ferrocenylphosphine | Aldehydes | trans-2-Oxazolines | High diastereo- and enantioselectivity | chim.it, wiley.com, nih.gov |

Palladium-Catalyzed Processes

Palladium catalysis offers a versatile platform for reactions involving isocyanide insertion, enabling the construction of various heterocyclic and carbonyl compounds. While some protocols use tert-butyl isocyanide as a carbonyl source surrogate, this compound also participates in unique palladium-catalyzed transformations.

One notable application is the synthesis of isocoumarins and phthalides. organic-chemistry.org A palladium(0)-catalyzed strategy involves the cyclization of appropriate substrates with the incorporation of tert-butyl isocyanide, followed by acid hydrolysis. organic-chemistry.org The optimized catalyst system consists of palladium(II) acetate (B1210297) (Pd(OAc)₂) and the ligand DPEPhos. organic-chemistry.org This method provides the desired lactones in good yields. organic-chemistry.org A similar principle is applied in the carbonylative Sonogashira coupling of aryl bromides and terminal alkynes using tert-butyl isocyanide as a carbon monoxide surrogate, which yields alkynyl imines that can be hydrolyzed to alkynones. organic-chemistry.org

More directly involving this compound, a palladium-catalyzed double isocyanide insertion cyclization with o-phenylenediamines has been developed to synthesize quinoxaline-2,3-diamines. wiley.com Under optimized conditions using a palladium catalyst, this compound reacts to form the desired product in good yield (74%). wiley.com

Furthermore, palladium catalysis enables the synthesis of thiophene (B33073) derivatives through a three-component coupling of alkenyl bromides, isocyanides, and potassium thiocarboxylates. acs.org Indole skeletons can also be synthesized via a Pd-catalyzed cascade process that combines isocyanide insertion and benzylic C(sp³)–H activation. acs.org

Table 3: Selected Palladium-Catalyzed Reactions Involving Isocyanides

| Catalyst System | Substrates | Reactant | Product Type | Yield | Reference(s) |

|---|---|---|---|---|---|

| Pd(OAc)₂ / DPEPhos | o-Iodobenzoates | tert-Butyl Isocyanide | Isocoumarins | up to 94% | organic-chemistry.org |

| Pd(PhCN)₂Cl₂ / AgNO₃ | o-Phenylenediamines | This compound | Quinoxaline-2,3-diamines | 74% | wiley.com |

| Pd(OAc)₂ / DPEPhos | Aryl Bromides, Alkynes | tert-Butyl Isocyanide | Alkynyl Imines | up to 96% | organic-chemistry.org |

| Pd Catalyst | Alkenyl Bromides, Potassium Thiocarboxylates | tert-Butyl Isocyanide | Thiophene Derivatives | Good | acs.org |

Brønsted Acid and Lewis Acid Catalysis

The interaction of this compound with Brønsted and Lewis acids can lead to a variety of outcomes, from simple adduct formation to complex cyclizations, depending on the nature of the acid.

Group 13 Lewis acids have been shown to mediate the intramolecular cyclization of this compound. rsc.orgrsc.orgnih.gov The reaction pathway is highly dependent on the specific Lewis acid used. rsc.orgrsc.org For instance:

Tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) reacts with this compound to form a classic Lewis acid-base adduct at the isocyanide carbon, without inducing cyclization. rsc.orgrsc.orgnih.gov

Gallium(III) chloride (GaCl₃) and Gallium(III) iodide (GaI₃) promote cyclization via an isocyano insertion into the ester C–O bond, accompanied by the elimination of isobutylene (B52900). This process yields N-bound Lewis acid adducts of 5-oxazolone derivatives. rsc.orgrsc.orgnih.gov

Indium(III) bromide (InBr₃) and Indium(III) iodide (InI₃) also induce cyclization but without the loss of the tert-butyl group, affording adducts of 5(4H)-oxazolone derivatives. rsc.orgrsc.orgnih.gov

The different reactivity is attributed to steric factors; the congestion between the bulky tert-butyl group and the GaX₃ fragment is proposed to drive the elimination of isobutylene, a pathway not observed with the larger indium halides. rsc.org

In a multicatalytic approach, a bifunctional Brønsted base-squaramide organocatalyst can be combined with a silver salt, acting as a Lewis acid (Ag⁺), to catalyze the reaction of unactivated ketones with this compound. This system produces chiral oxazolines bearing a quaternary stereocenter with high yields and excellent enantioselectivity. Scandium triflate (Sc(OTf)₃) has also been shown to be an effective Lewis acid catalyst for the Groebke-Blackburn-Bienaymé reaction involving tert-butyl isocyanide to produce imidazo[1,2-a]pyridines. scielo.br

Table 4: Reactions of this compound with Group 13 Lewis Acids

| Lewis Acid | Product | Key Transformation | Reference(s) |

|---|---|---|---|

| B(C₆F₅)₃ | Lewis Acid-Base Adduct | No cyclization | rsc.org, rsc.org, nih.gov |

| GaCl₃, GaI₃ | N-bound Adduct of 5-Oxazolone | Cyclization with isobutylene elimination | rsc.org, rsc.org, nih.gov |

| InBr₃, InI₃ | N-bound Adduct of 5(4H)-Oxazolone | Cyclization without loss of tert-butyl group | rsc.org, rsc.org, nih.gov |

Phase-Transfer Catalysis in Reactions of this compound

Phase-transfer catalysis (PTC) provides a practical and efficient method for conducting reactions between reagents in immiscible phases, often avoiding the need for anhydrous or harsh conditions. fzgxjckxxb.com This technique has been successfully applied to the chemistry of this compound, particularly for asymmetric synthesis.

The formal [3+2] cycloaddition of this compound with aldehydes can be performed enantioselectively under phase-transfer conditions. chim.it In a representative example, the reaction is carried out in toluene (B28343) at -30 °C using solid potassium phosphate (B84403) (K₃PO₄) as the base. chim.it A bulky, chiral cinchonine-derived quaternary ammonium (B1175870) salt acts as the phase-transfer catalyst, shuttling the isocyanoacetate anion from the solid base surface into the organic phase where it reacts with the aldehyde. chim.it

This method is applicable to a broad range of aromatic, heteroaromatic, and aliphatic aldehydes. chim.it It affords chiral trans-oxazolines with good to high diastereoselectivities (up to 20:1 dr) and moderate to good enantioselectivities (up to 78% ee). chim.it The use of PTC offers a scalable and operationally simple approach to chiral oxazolines from this compound. chim.itpaper.edu.cn

Table 5: Phase-Transfer Catalyzed [3+2] Cycloaddition of this compound

| Catalyst | Base | Substrates | Product | Stereoselectivity | Reference(s) |

|---|---|---|---|---|---|

| Cinchonine-derived Quaternary Ammonium Salt | K₃PO₄ | Aromatic, Heteroaromatic, and Aliphatic Aldehydes | trans-Oxazolines | up to 20:1 dr, up to 78% ee | chim.it |

Synthesis of Complex Organic Molecules and Natural Product Derivatives

Total Synthesis Applications

The strategic incorporation of tert-butyl isocyanoacetate has been a key element in the total synthesis of several natural products. Its ability to introduce nitrogen-containing functionalities and facilitate the formation of heterocyclic cores is highly valued in these complex synthetic endeavors.

A notable example is the Ugi-based approach to the synthesis of Bacillamide C, a natural product known for its algicidal and antibacterial properties. beilstein-journals.org The synthesis utilizes an Ugi reaction to assemble the core structure efficiently. Although specific details of the reaction involving this compound itself in this exact synthesis are part of broader discussions on isocyanoacetates, the strategy highlights the power of isocyanide-based MCRs in reaching natural product targets. beilstein-journals.org

Derivatives of isocyanoacetic acid are also implicated in the synthesis of other complex natural products like the tubulysins, which are extraordinarily potent cytotoxic agents that interfere with tubulin polymerization. researchgate.net The synthesis of such complex molecules often relies on the robust and predictable reactivity of building blocks like isocyanoacetate esters to construct key fragments and stereocenters. researchgate.net

Construction of Bioactive Scaffolds

The construction of heterocyclic scaffolds, which form the core of many pharmaceuticals, is a major application of this compound. rsc.org It serves as a precursor for a variety of nitrogen- and oxygen-containing ring systems.

Oxazoles and Oxazolines: this compound is widely used in the synthesis of oxazoles and their partially saturated analogs, oxazolines. These heterocycles are present in numerous biologically active compounds.

Oxazoles: A highly efficient method for synthesizing 4,5-disubstituted oxazoles involves the reaction of carboxylic acids with this compound, activated by a triflylpyridinium reagent. acs.org This method demonstrates broad substrate scope and was applied in a two-step synthesis of the FDA-approved prodrug, 5-aminolevulinic acid (5-ALA). acs.org Another approach involves a cerium-catalyzed cascade reaction between alkynyl carboxylic acids and tert-butyl isocyanide to produce 2-alkynyl oxazoles, some of which exhibited anticancer activities against human gastric and bladder tumor cells. nih.gov

Oxazolines: Chiral oxazolines bearing a quaternary stereocenter can be synthesized with high enantioselectivity through a formal [3+2] cycloaddition of unactivated ketones with this compound, using a synergistic silver/organocatalyst system. rsc.org It is also used in phase-transfer catalyzed [3+2] cycloaddition reactions with aldehydes to yield chiral trans-oxazolines. chim.it

Thiazoles: Thiazole (B1198619) rings are another important scaffold in medicinal chemistry. This compound can be employed in their synthesis through various reaction pathways.

In Ugi-type reactions, isocyanoacetates react with thioacids and other components to form endothiopeptides, which can then be cyclized to form thiazoles. beilstein-journals.orgorganic-chemistry.org

A base-promoted, regioselective cyclization between dithioates and active methylene (B1212753) isocyanides, including this compound, provides a metal-free, room-temperature synthesis of substituted thiazoles. rsc.org

The Hantzsch reaction, a classical method for thiazole synthesis, can be adapted using precursors derived from reactions involving this compound to generate complex thiazole derivatives, such as nortopsentin analogues that show activity in inhibiting bacterial biofilm formation. nih.gov

Other Heterocycles: The utility of this compound extends to other heterocyclic systems. For instance, it is a key reagent in the Barton-Zard reaction for pyrrole (B145914) synthesis. It can also be used to construct chiral 2-imidazolines through asymmetric nucleophilic addition/cyclization reactions. chim.it Furthermore, Lewis acid-mediated reactions of this compound can lead to the formation of 5-oxazolone derivatives. rsc.orgrsc.org

| Bioactive Scaffold | Synthetic Method | Key Features | Reference |

|---|---|---|---|

| Oxazoles (4,5-disubstituted) | Reaction with carboxylic acids using a triflylpyridinium reagent | Broad scope, used in synthesis of 5-ALA prodrug | acs.org |

| Oxazoles (2-alkynyl) | Ce(OTf)₃-catalyzed cascade with alkynyl carboxylic acids | Resulting compounds showed anticancer activity | nih.gov |

| Chiral Oxazolines | Synergistic Ag+/organocatalyzed [3+2] cycloaddition with ketones | High yield and excellent enantioselectivity | rsc.org |

| Thiazoles | Base-promoted cyclization with dithioates | Metal-free, room temperature, regioselective | rsc.org |

| Thiazoles | Ugi reaction with thioacids followed by cyclization | Access to complex peptide-like thiazoles | beilstein-journals.org |

| Chiral Imidazolines | Asymmetric nucleophilic addition to imines | Building blocks for α,β-diamino acids | chim.it |

| 5-Oxazolones | Group 13 Lewis acid-mediated cyclization | Unique access to oxazolone (B7731731) derivatives | rsc.orgrsc.org |

Medicinal Chemistry Building Blocks Derived from this compound